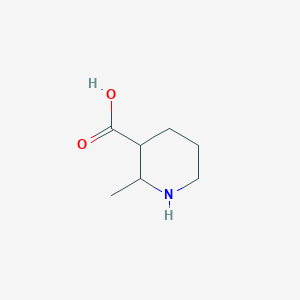

2-Methylpiperidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-6(7(9)10)3-2-4-8-5/h5-6,8H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWPBIIDJCWFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546010 | |

| Record name | 2-Methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116140-14-8 | |

| Record name | 2-Methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis, Isolation, and Chiral Resolution of 2-Methylpiperidine-3-carboxylic Acid

Abstract

This technical guide provides an in-depth exploration of 2-Methylpiperidine-3-carboxylic acid, a heterocyclic scaffold of significant interest in pharmaceutical research and drug development. The piperidine moiety is a cornerstone in medicinal chemistry, present in numerous approved therapeutic agents.[1][2] This document moves beyond a simple recitation of facts to explain the causality behind the primary synthetic and isolation strategies for this valuable building block. We will detail the foundational method of catalytic hydrogenation for racemic synthesis and delve into the critical, stereochemistry-focused techniques required for producing enantiomerically pure forms. Key methodologies, including classical resolution via diastereomeric salt formation and stereoselective synthesis from the chiral pool, are discussed. This guide is structured to provide researchers, chemists, and drug development professionals with both the theoretical grounding and practical, field-proven protocols necessary to effectively work with and leverage this compound in their research endeavors.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in modern pharmaceuticals.[1] Its prevalence stems from a combination of favorable properties: the sp3-hybridized framework provides a rigid, three-dimensional geometry that can precisely orient functional groups for optimal interaction with biological targets, while its basic nitrogen atom offers a handle for modulating physicochemical properties like solubility and bioavailability. Piperidine derivatives have demonstrated a vast range of biological activities, serving as CNS modulators, analgesics, antihistamines, and anti-cancer agents.[2]

This compound is a bifunctional derivative that serves as a constrained, non-proteinogenic amino acid analogue. The presence of two adjacent stereocenters at the C2 and C3 positions means it can exist as four possible stereoisomers. This stereochemical complexity is both a challenge and an opportunity; controlling the absolute configuration is paramount, as different enantiomers and diastereomers frequently exhibit profoundly different pharmacological activities and metabolic profiles. This guide focuses on the chemical strategies employed to synthesize and isolate this compound, with a particular emphasis on obtaining stereochemically pure isomers essential for modern drug discovery.

Physicochemical and Structural Properties

This compound is a chiral molecule whose properties are defined by its specific stereochemistry. It serves as a critical intermediate in the synthesis of more complex molecules.[3] The carboxylic acid group provides a reactive site for forming amides or esters, while the secondary amine of the piperidine ring can be further functionalized or protected.[3]

| Property | Value / Description | Source |

| Molecular Formula | C₇H₁₃NO₂ | [3] |

| Molecular Weight | 143.18 g/mol | [3] |

| General Structure | A piperidine ring substituted with a methyl group at position 2 and a carboxylic acid at position 3. | |

| Stereoisomers | (2S,3S), (2R,3R), (2S,3R), (2R,3S) | [3][4] |

| Common Forms | Often handled as a hydrochloride salt to improve stability and solubility. | |

| Key Applications | Building block in peptide synthesis, intermediate for complex heterocyclic compounds, scaffold for neurological and anticancer drug discovery. | [3] |

| CAS Numbers | 110287-65-5 ((2S,3S)-isomer)[3]; 1932583-70-4 ((2R,3S)-isomer)[4]; 1220040-26-5 (Hydrochloride salt, unspecified stereochemistry) | [3][4] |

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two approaches: racemic synthesis followed by resolution, or stereoselective synthesis that establishes the desired chirality from the outset. The choice depends on factors like cost, scale, and the availability of chiral starting materials or catalysts.

Foundational Achiral Synthesis: Catalytic Hydrogenation

The most direct and established method for creating the piperidine core is the catalytic hydrogenation of a corresponding pyridine precursor. This approach is robust, scalable, and utilizes readily available starting materials.

Causality: The aromatic pyridine ring is resistant to reduction under mild conditions. However, heterogeneous catalysts like palladium on carbon (Pd/C) or Raney Nickel, in combination with high-pressure hydrogen, provide a surface for the adsorption and activation of both the heterocycle and H₂, facilitating the complete saturation of the ring.[5] The choice of a palladium catalyst is often preferred due to its high activity and selectivity, minimizing side reactions.[5] The reaction is typically performed in a protic solvent like water or ethanol to aid in proton transfer steps during the reduction mechanism.[5]

Start [label="2-Methyl-3-pyridinecarboxylic Acid\n(Starting Material)"]; Catalyst [label="Pd/C Catalyst\nH₂ Gas (High Pressure)\nSolvent (e.g., H₂O, EtOH)", shape=ellipse, fillcolor="#FFFFFF"]; Reaction [label="Hydrogenation Reaction\n(e.g., 90-100°C, 4-5 MPa)", shape=cylinder, fillcolor="#E8F0FE", fontcolor="#202124"]; Filtration [label="Catalyst Filtration"]; Evaporation [label="Solvent Removal"]; Product [label="Racemic this compound", shape=box, style="filled,rounded", fillcolor="#E6F4EA", fontcolor="#202124"];

Start -> Catalyst [style=invis]; Catalyst -> Reaction; Start -> Reaction [label="Combine in Reactor"]; Reaction -> Filtration [label="Reaction Complete"]; Filtration -> Evaporation; Evaporation -> Product; }

Diagram 1: General Workflow for Racemic Synthesis via Hydrogenation.

Protocol 3.1.1: Preparation of Racemic this compound

This protocol is a generalized representation based on established chemical principles for the reduction of pyridine carboxylic acids.[5]

-

Reactor Setup: Charge a high-pressure hydrogenation vessel with 2-methyl-3-pyridinecarboxylic acid (1.0 eq), 10% Palladium on Carbon (0.01-0.05 eq by weight), and a suitable solvent (e.g., water, 5-8x the weight of the starting material).[5]

-

Inerting: Seal the vessel and purge the headspace with an inert gas, such as nitrogen, three times to remove all oxygen.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the target pressure (e.g., 4-5 MPa).[5] Heat the reaction mixture to the target temperature (e.g., 90-100°C) with vigorous stirring.[5]

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-4 hours.[5]

-

Cooldown and Depressurization: Cool the reactor to ambient temperature and carefully vent the excess hydrogen gas. Purge the vessel again with nitrogen.

-

Workup: Open the vessel and filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with additional solvent.

-

Isolation: Combine the filtrates and reduce the solvent volume under vacuum. The product can then be crystallized, often by adding an anti-solvent like methanol, and collected by filtration.[5] This process typically yields the racemic mixture of the cis and trans diastereomers.

Stereoselective Synthesis from the Chiral Pool

To avoid the complexities of resolving a racemic mixture, a more elegant approach is to begin with a readily available, enantiomerically pure starting material—a strategy known as "chiral pool" synthesis. L-glutamic acid is an excellent precursor for this purpose.

Causality: L-glutamic acid provides a pre-existing stereocenter and the necessary carbon backbone. The synthetic challenge lies in manipulating its functional groups (two carboxylic acids and an amine) to form the desired piperidine ring. This multi-step process involves protecting the amine (e.g., as a Boc carbamate), reducing both carboxylic acids to alcohols, converting the alcohols to leaving groups (e.g., tosylates), and finally, inducing an intramolecular cyclization by reaction with a primary amine to form the piperidine ring.

Start [label="L-Glutamic Acid\n(Chiral Precursor)", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="1. Esterification\n2. N-Boc Protection"]; Intermediate1 [label="(S)-Boc-glutamate\ndimethyl ester"]; Step2 [label="Reduction (e.g., NaBH₄)"]; Intermediate2 [label="(S)-N-Boc-2-amino-\npentane-1,5-diol"]; Step3 [label="Di-tosylation"]; Intermediate3 [label="Di-tosylate intermediate"]; Step4 [label="Cyclization with\nPrimary Amine"]; Product [label="Enantiopure Substituted\n3-(N-Boc amino)piperidine", shape=box, style="filled,rounded", fillcolor="#E6F4EA", fontcolor="#202124"];

Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> Product; }

Diagram 2: Chiral Pool Synthesis from L-Glutamic Acid.

Isolation, Purification, and Chiral Resolution

For syntheses that produce a racemic mixture, the most critical step is the separation of the enantiomers. This "isolation" phase is crucial for obtaining the biologically relevant isomer.

Classical Resolution via Diastereomeric Salt Formation

This technique remains a workhorse in both laboratory and industrial settings for its cost-effectiveness and scalability.

Causality: Enantiomers possess identical physical properties (solubility, melting point, etc.) and cannot be separated by standard techniques. However, by reacting the racemic mixture (a basic amine in this case) with a single enantiomer of a chiral acid (the resolving agent), a pair of diastereomeric salts is formed.[6] Diastereomers have different physical properties, most importantly, differential solubility in a given solvent system.[6] By carefully selecting the resolving agent and solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, leaving the other dissolved in the mother liquor.[7][8] Commonly used resolving agents for amines include derivatives of tartaric acid (e.g., di-benzoyl-L-tartaric acid) or mandelic acid.[6][7]

Racemate [label="Racemic Mixture\n(R-acid + S-acid)"]; Agent [label="Chiral Resolving Agent\n(e.g., L-(+)-Tartaric Acid)", shape=ellipse, fillcolor="#FFFFFF"]; Salt [label="Formation of\nDiastereomeric Salts\n(R,L-salt and S,L-salt)"]; Separation [label="Fractional Crystallization\n(Exploits differential solubility)", shape=cylinder, fillcolor="#E8F0FE", fontcolor="#202124"]; Solid [label="Insoluble Salt Precipitates\n(e.g., R,L-salt)"]; Liquid [label="Soluble Salt in Mother Liquor\n(e.g., S,L-salt)"]; Liberation1 [label="Liberate Free Acid\n(e.g., pH adjustment)"]; Liberation2 [label="Liberate Free Acid\n(e.g., pH adjustment)"]; Product1 [label="Enantiomer 1\n(R-acid)", shape=box, style="filled,rounded", fillcolor="#E6F4EA", fontcolor="#202124"]; Product2 [label="Enantiomer 2\n(S-acid)", shape=box, style="filled,rounded", fillcolor="#E6F4EA", fontcolor="#202124"];

Racemate -> Salt; Agent -> Salt; Salt -> Separation; Separation -> Solid [label="Less Soluble"]; Separation -> Liquid [label="More Soluble"]; Solid -> Liberation1; Liquid -> Liberation2; Liberation1 -> Product1; Liberation2 -> Product2; }

Diagram 3: Workflow for Classical Chiral Resolution.

Protocol 4.1.1: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol is a conceptual guide to the process, as the optimal solvent and resolving agent must be determined experimentally.[6]

-

Dissolution: Dissolve the racemic this compound (or its ester derivative, which is common) (1.0 eq) in a suitable heated solvent (e.g., ethanol, isopropanol, acetone).

-

Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., di-benzoyl-L-tartaric acid, ~0.5 eq for a dicarboxylic acid resolving a mono-basic amine) in the same heated solvent. Add this solution slowly to the solution of the racemate.

-

Crystallization: Allow the combined solution to cool slowly to room temperature. Slow cooling is critical to ensure high diastereomeric purity of the resulting crystals.[6] Further cooling (e.g., to 0-5°C) may be required to maximize yield. The formation of a precipitate indicates that one diastereomeric salt is less soluble.

-

Isolation of Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. This solid is the enriched diastereomeric salt.

-

Liberation of Free Base/Acid: Suspend the isolated salt in a biphasic system (e.g., water and dichloromethane). Adjust the pH with a base (e.g., NaOH) or acid (e.g., HCl) to neutralize the resolving agent and liberate the free enantiomer of the target compound into the organic or aqueous layer, respectively.

-

Extraction and Purification: Separate the layers and extract the aqueous layer with an organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under vacuum to yield the enantiomerically enriched product.

-

Purity Analysis: Determine the enantiomeric excess (ee) of the product using a suitable analytical technique, such as chiral HPLC.

Chromatographic Resolution

For analytical assessment and small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the method of choice.[6]

Causality: CSPs are packed with a chiral material (often polysaccharide-based) that forms transient, diastereomeric complexes with the enantiomers in the mobile phase.[6] The difference in stability of these complexes leads to different retention times on the column, allowing for their separation. Adding a modifier like diethylamine (DEA) to the mobile phase is often necessary when separating basic compounds like piperidines to prevent peak tailing by masking active sites on the silica support.[6]

Applications in Drug Discovery and Synthesis

The true value of enantiomerically pure this compound lies in its application as a versatile building block.

-

Peptide Synthesis: When incorporated into a peptide sequence, it acts as a constrained amino acid mimic, forcing the peptide backbone into a specific conformation. This is a powerful strategy for improving binding affinity to a target receptor or enhancing metabolic stability. For use in solid-phase peptide synthesis, the piperidine nitrogen is typically protected with an Fmoc or Boc group.[3]

-

Scaffold for Bioactive Molecules: It serves as an important intermediate for more complex pharmaceuticals.[3] Its defined stereochemistry is transferred to the final product, which is critical for efficacy. Derivatives have been investigated for activity against neurological disorders and as potential anticancer agents.[3] The piperidine scaffold is a privileged structure, meaning it is frequently found in bioactive compounds, making this a valuable starting point for building compound libraries for screening.[3][9]

Conclusion

This compound represents more than just a chemical intermediate; it is a tool for imparting specific three-dimensional structure in the design of novel therapeutics. While its discovery is rooted in the fundamental principles of heterocyclic chemistry, its modern utility is defined by the sophisticated techniques of stereoselective synthesis and chiral resolution. Understanding the causality behind these methods—from the surface chemistry of catalytic hydrogenation to the thermodynamics of diastereomeric salt crystallization—empowers researchers to make informed decisions in their synthetic campaigns. The protocols and workflows detailed in this guide provide a robust framework for the synthesis and isolation of this valuable compound, paving the way for its continued application in the advancement of medicinal chemistry.

References

- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

White Rose Research Online. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

- Google Patents.

- Google Patents.

-

ResearchGate. The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. [Link]

- Google Patents.

-

PubChem. (2S,3R)-3-methylpiperidine-2-carboxylic acid. [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

University of Arizona. Piperidine-based drug discovery. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]

- 4. jwpharmlab.com [jwpharmlab.com]

- 5. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 8. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Initial Synthesis and Characterization of 2-Methylpiperidine-3-carboxylic Acid

Abstract This technical guide provides a comprehensive overview of a robust and well-established method for the initial synthesis and detailed characterization of 2-Methylpiperidine-3-carboxylic acid. This compound, a substituted derivative of nipecotic acid, is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] This document outlines a logical synthetic pathway commencing from 2-methylnicotinic acid, proceeding through catalytic hydrogenation, and culminating in the target molecule. The causality behind key experimental choices is discussed to provide field-proven insights for researchers. Furthermore, a complete workflow for the structural elucidation and purity confirmation of the final product is presented, employing a suite of standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous approach to the preparation and validation of this important chemical entity.

Introduction: Significance and Structural Context

This compound belongs to the piperidine family of heterocyclic compounds, which are prominent scaffolds in numerous bioactive molecules and pharmaceutical agents.[1] As a derivative of piperidine-3-carboxylic acid (nipecotic acid), it is of significant interest to medicinal chemists. Nipecotic acid and its derivatives are widely recognized as potent inhibitors of γ-aminobutyric acid (GABA) uptake, making them valuable for the treatment of various neurological and psychological disorders.[2] The introduction of a methyl group at the C2 position of the piperidine ring introduces a chiral center and provides a vector for exploring structure-activity relationships, potentially leading to derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles.[1]

The molecule's structure, featuring a rigid piperidine ring, a carboxylic acid group for potential amide or ester formation, and a secondary amine, makes it a versatile intermediate for the synthesis of more complex pharmaceutical targets.[1] Understanding its synthesis and possessing a validated protocol for its characterization are therefore foundational steps for its application in drug discovery programs.

Synthesis Pathway: From Pyridine to Piperidine

The synthesis of this compound is most effectively achieved through the saturation of a corresponding aromatic precursor. The rationale for this approach lies in the commercial availability of substituted pyridines and the high efficiency of catalytic hydrogenation for converting the stable aromatic ring into a saturated piperidine system.

Retrosynthetic Strategy

The chosen strategy involves a two-step process starting from commercially available 2-methylnicotinic acid. The first step is an esterification of the carboxylic acid, which is crucial for preventing the acidic proton from poisoning the hydrogenation catalyst in the subsequent step. The second and key step is the catalytic hydrogenation of the substituted pyridine ring to yield the saturated piperidine ring system. This is followed by a simple hydrolysis (saponification) of the ester to reveal the target carboxylic acid.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Esterification of 2-Methylnicotinic Acid

-

Rationale: The carboxylic acid is converted to its ethyl ester to prevent catalyst deactivation during hydrogenation and to improve solubility in organic solvents. Sulfuric acid serves as a classic and cost-effective catalyst for Fischer esterification.

-

Procedure:

-

Suspend 2-methylnicotinic acid (1.0 eq) in absolute ethanol (approx. 10 mL per gram of acid).

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (0.1 eq) dropwise while maintaining the temperature below 10 °C.

-

Remove the ice bath and heat the mixture to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield ethyl 2-methylnicotinate, which can be used in the next step without further purification.

-

Step 2: Catalytic Hydrogenation of Ethyl 2-Methylnicotinate

-

Rationale: Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective and commonly used catalyst for the hydrogenation of pyridine rings. Acetic acid is used as the solvent as it helps to maintain the catalyst's activity. High pressure is required to overcome the aromaticity of the pyridine ring.

-

Procedure:

-

In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve ethyl 2-methylnicotinate (1.0 eq) in glacial acetic acid.

-

Add Platinum(IV) oxide (5 mol %) to the solution.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-60 psi.

-

Heat the mixture to 50 °C and agitate vigorously.

-

Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 24 hours.

-

Once the hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-methylpiperidine-3-carboxylate.

-

Step 3: Saponification and Isolation

-

Rationale: Basic hydrolysis (saponification) is a standard method for converting an ester to a carboxylic acid. Subsequent acidification protonates the carboxylate salt and the piperidine nitrogen, typically yielding the hydrochloride salt of the final product, which is often a stable, crystalline solid.[3]

-

Procedure:

-

Dissolve the crude ester from the previous step in a 2M aqueous solution of sodium hydroxide (NaOH) (2.0 eq).

-

Heat the mixture to 60 °C for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the solution in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl).

-

A precipitate may form upon acidification. If so, collect the solid by vacuum filtration.

-

If no precipitate forms, concentrate the aqueous solution to dryness in vacuo.

-

Triturate the resulting solid with cold isopropanol or acetone to remove inorganic salts.

-

Filter the solid and dry under vacuum to yield this compound, typically as its hydrochloride salt.

-

Characterization and Structural Validation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Caption: Workflow for the analytical characterization of the final product.

Physicochemical Properties

The synthesized compound is expected to be a white to off-white solid, consistent with literature descriptions of similar amino acid hydrochlorides.

| Property | Expected Value | Reference |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1][4] |

| Appearance | White to off-white solid | |

| Molecular Weight (HCl Salt) | 179.65 g/mol | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR spectra will confirm the connectivity of the atoms and the successful reduction of the pyridine ring. Protons on carbons adjacent to the carbonyl group are expected to be deshielded and resonate around 2.0-3.0 ppm.[5]

Predicted ¹H NMR Data (in D₂O, 400 MHz) (Note: Chemical shifts are predictive and may vary. The NH and COOH protons may be exchanged in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.5-3.7 | m | 1H | H-2 | Alpha to Nitrogen and Methyl |

| ~3.2-3.4 | m | 1H | H-6 (axial) | Alpha to Nitrogen |

| ~3.0-3.2 | m | 1H | H-3 | Alpha to Carbonyl |

| ~2.8-3.0 | m | 1H | H-6 (eq) | Alpha to Nitrogen |

| ~1.8-2.2 | m | 2H | H-4, H-5 | Piperidine ring protons |

| ~1.6-1.8 | m | 2H | H-4, H-5 | Piperidine ring protons |

| ~1.2-1.4 | d | 3H | -CH₃ | Methyl group coupled to H-2 |

Predicted ¹³C NMR Data (in D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~175-178 | C=O |

| ~58-62 | C-2 |

| ~45-48 | C-6 |

| ~40-44 | C-3 |

| ~25-30 | C-4, C-5 |

| ~15-20 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. For a carboxylic acid, the spectrum is dominated by characteristic absorptions from the hydroxyl and carbonyl groups.[6][7]

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 3300-2500 (very broad) | O-H Stretch | Carboxylic Acid |

| 2950-2850 (superimposed on O-H) | C-H Stretch | Aliphatic |

| ~2700-2200 (broad) | N-H Stretch (as ammonium salt) | R₃N⁺-H |

| 1730-1700 (strong, sharp) | C=O Stretch | Carboxylic Acid |

| 1320-1210 | C-O Stretch | Carboxylic Acid |

| 960-900 (broad) | O-H Bend (out-of-plane) | Carboxylic Acid Dimer |

The extremely broad peak from 3300-2500 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid and provides strong evidence for the successful hydrolysis of the ester.[7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Using electrospray ionization (ESI) in positive mode, the protonated molecular ion [M+H]⁺ is expected to be the most prominent peak.

| m/z Value | Ion | Rationale |

| 144.10 | [M+H]⁺ | Protonated molecular ion (C₇H₁₄NO₂⁺) |

| 126.09 | [M+H - H₂O]⁺ | Loss of water |

| 98.09 | [M+H - HCOOH]⁺ | Loss of formic acid |

The observation of a peak at m/z 144.10 would strongly corroborate the molecular formula and successful synthesis of the target compound.

Conclusion

This guide has detailed a reliable and reproducible methodology for the synthesis of this compound via the catalytic hydrogenation of an ethyl 2-methylnicotinate precursor. The rationale behind each critical step, from esterification to protect the catalyst, to the specific conditions for ring saturation and final deprotection, has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive analytical workflow has been established to ensure the unambiguous characterization and structural validation of the final product. The presented protocols and expected analytical data serve as a robust resource for researchers in organic synthesis and medicinal chemistry, enabling the confident production and verification of this valuable molecular building block for further applications in drug discovery and development.

References

- ACS Publications. (n.d.). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9fZuVgafyc9UIBsM9vTV7aLEFagc-4e4F5gc-G_P6uJuwNPSdWobZnznf4pIAtRjKl8iLBpSks2gDGDQt7yXi8PAdeZ3oVkuIqSLwVYzYsqUlvSZW4T2ByP5N-6lJXlDytgKQa1gXYowS-dvepYk=

- PubMed. (2013, June 1). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEabNsHrl73mduxHScCpep9E6yr5UNlSizSiHu23XQgKttjnSulnF6EIh8M95Ef5R7vfNJh3z7vtvAptDS0clmYDrR2PGsk8pjvu325dD-sfcEAbbHSQC0kyPZ-T9veTYXwepY=

- Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025, August 7). [No Title Available]. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlBdqECRaPNY5WG5WGqanZJ7pm51HWCcfxxIulyNd4RJggouSszn3L_amgvPl9rxKKudiHsbTwyPUcfZeQYERPQu3VyVO8ByjRw0E_HeQ7L3TYH5Y3uZlI5wMHWwSItqBDtglcpJ144qs34AoYsMJDfMTcWusfiqVPFeFlvnv40F9S_9Goy4FSmbcTZk2-ipn6Noyvy6r1-Bn4EjO0ZvWBRYVj1gCbbmCpwWx1TPsyyH-DAGZIwS3cmW9VEIk=

- PubMed. (2016, May 1). Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqNN2JQwVkC1yoPhMEjkrHNrZrZiF-GEvmI3-b9jFr-S2aHGQf9e7jReXzYLzve9KTTSMEz8W2xdCtffCqAr0XANjqpfkqPYy3ozyZVTDZGw5QTYWbOKl-uaMxJs6b0Rv7FSE=

- Vulcanchem. (n.d.). (2S,3S)-2-methylpiperidine-3-carboxylic acid - 110287-65-5. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvrshqzu6wvfxWJWJpf-cz3NQkFs06uvDhXa-KaS0xIdm9pUvjFBVuHp5lhE5kk3TyajmG3iK9zcqXgixBvuaa_lv3VZQo4_KLhJS9_27X9DzHFkv0lbrfZ7blcXC0lyKIJSHez7Lh

- Sigma-Aldrich. (n.d.). 2-Methyl-piperidine-3-carboxylic acid hydrochloride | 1220040-26-5. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESylxiDUggSCtuKDvBouBmAom7tGIq9o7Ju1qM7aN3GzociDxr3-0zHc5zMknfvjv6d-l2O2qoNOSAlmgVaDTG7FOWPGkqpSmhcWkuRAD8vuQo45hWwweSybYVJPqTV8QBDo-gk5FQdg7bbmJBtXn3TRIFSlQIEcP6EF0GoyB6S8EKoF6H0YonnyhJ

- Biosynth. (n.d.). 2-Methyl-piperidine-3-carboxylic acid hydrochloride | 1220040-26-5 | VYB04026. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeZHbTzMQh3NIRRUryICL2nzl_IHmuJF0PyM5vQvducs6JgpChCevpEsIzubm_BF0B45WjRmHMCcdGRaU2vTGsBXnmwL3xwdQaQDgRHRTzaZLDPURhUo2LJh-cTugF4yXUUodNcQl7Ya4OTHIGRfJwIEh3nKahWnZ7IndD7pzQpDzssVKrHjuDOS0MJUsP

- PubChem. (2026, January 3). (2S,3R)-3-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 1512624. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3yKKH8u07JWzPF1FqcFLBPr-MHclT4J3hmgzsRQfJYPhnTteS4sbu3c1IVot9bpfDRBS2rb-pATUE_oBByDbzCJMxscrMnWyQHzlXjIgz6L1F8aVl3qzJdFFtTlys3Y9pVz76rK-Dd_vHeNQfM9GKYEsHrGNlcJt2bK48hBfd6GFiBC22yVHBhJcLX45sug==

- Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnjdn8F_C0-hGBBQseNV4FpQvcew1Yy2P3_g024FLtc6sD5MwlagxG6-JTkst9ILBz5VL7WiHs25kkXeQwW5UM084hTugSqHNI9vQQQYXXfVdHmTX9ITEmjMLpTST_9zHEkY5NsjmdklT-2919QE0WEddJ4purSYhr-PAGk6x8bkL3z03CRtQ4HaS_8adpzKCJENv2QhB4eZ_2hikiS3VlBLhRxkBybvbXsua0m8ynIVOanxUaAqKG1jvR5FMqVO5vrB62oiWCmYmFUUcRha2ciR26WqtKIk_rRaNL1kf_uHMqmF7whBaW8VDn85sx-lyzVLftJiVAHLmfJMbS_gdBtY_zfROVs2tKyz0IzPajMx5cFuNm7I=

- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMRhxiCKZz8nGfrjEUVpN35eivLXhc0oCPSaQRAXf1VXwDRd0JPOdgLcCYDWEp3z_ZjgrURTTcVKkocbDk7l9sMSHyQGJdNd7nyuJHAGiflmWgW3Zw3hwhYJXTdynYGFQhYONneqtQswhS0dWDg3mV974AxfEwm3UOftJ2Httuf8b3kA==

- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide. Retrieved from https://vertexaisearch.cloud.google.

Sources

- 1. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methyl-piperidine-3-carboxylic acid hydrochloride | 1220040-26-5 | VYB04026 [biosynth.com]

- 4. (2S,3R)-3-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 1512624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. echemi.com [echemi.com]

An In-Depth Technical Guide to the Stereoisomers of 2-Methylpiperidine-3-carboxylic Acid: Synthesis, Separation, and Properties

This guide provides a comprehensive technical overview of the stereoisomers of 2-Methylpiperidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of two chiral centers at the C2 and C3 positions of the piperidine ring gives rise to four distinct stereoisomers, each with unique three-dimensional arrangements and potentially different pharmacological profiles. Understanding the synthesis, separation, and specific properties of each stereoisomer is critical for harnessing its therapeutic potential.

Introduction to the Stereochemistry of this compound

This compound possesses two stereogenic centers, leading to the existence of two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as cis and trans isomers based on the relative orientation of the methyl and carboxylic acid groups on the piperidine ring.

-

Cis Isomers: The methyl and carboxylic acid groups are on the same side of the ring's plane. This diastereomer exists as a pair of enantiomers: (2R, 3R) and (2S, 3S).

-

Trans Isomers: The methyl and carboxylic acid groups are on opposite sides of the ring's plane. This diastereomer also exists as a pair of enantiomers: (2R, 3S) and (2S, 3R).

The specific stereochemistry is a critical determinant of biological activity.[1] Even minor changes in the spatial arrangement of the functional groups can lead to significant differences in receptor binding, enzyme inhibition, and overall pharmacological effect.[1][2] This underscores the necessity for stereoselective synthesis and robust analytical methods for separating and characterizing each isomer.

Below is a diagram illustrating the relationships between the four stereoisomers.

Caption: Relationships between the stereoisomers of this compound.

Stereoselective Synthesis Strategies

The synthesis of specific stereoisomers of this compound requires precise control over the formation of the two chiral centers. Several strategies have been developed to achieve this, ranging from the reduction of substituted pyridines to stereodivergent cyclization reactions.

Hydrogenation of Substituted Pyridine Precursors

A common approach involves the catalytic hydrogenation of a corresponding methyl-substituted nicotinic acid or its ester.[3] The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction.

For instance, hydrogenation of methyl 2-methylnicotinate using a platinum oxide (PtO₂) catalyst typically yields a mixture of cis and trans isomers, with the cis isomer often being the major product due to kinetic control.[3] Subsequent epimerization under thermodynamic conditions can then be used to favor the more stable trans isomer.[4]

Stereodivergent Synthesis from Acyclic Precursors

More sophisticated methods allow for the synthesis of all possible diastereomers from a common intermediate. One such strategy involves the phosphite-driven cyclodehydration of stereochemically defined amino alcohol precursors.[5] By controlling the stereochemistry of the starting amino alcohol, it is possible to selectively generate either the cis or trans piperidine products upon cyclization.[5] This approach offers significant flexibility for exploring structure-activity relationships.

Separation and Resolution of Stereoisomers

When a synthesis yields a mixture of stereoisomers, robust separation techniques are essential. The separation of diastereomers is generally more straightforward than resolving enantiomers due to their different physical properties.

Separation of Diastereomers

Cis and trans diastereomers can often be separated using standard chromatographic techniques such as flash column chromatography on silica gel, as their different shapes and polarities lead to differential retention.[2]

Chiral Resolution of Enantiomers

The separation of enantiomers (a process known as resolution) requires a chiral environment. A classical and effective method is the formation of diastereomeric salts using a chiral resolving agent.

Principle: A racemic mixture of the carboxylic acid (e.g., (±)-cis-2-Methylpiperidine-3-carboxylic acid) is reacted with a single enantiomer of a chiral base (or vice-versa if resolving an amine). The resulting products are diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. Chiral acids such as dibenzoyl-L-tartaric acid or (S)-mandelic acid are commonly used for resolving piperidine derivatives.[6][7] After separation, the desired enantiomer of the target compound can be recovered by neutralizing the salt.

Workflow for Chiral Resolution:

Caption: General workflow for the chiral resolution of enantiomers via diastereomeric salt formation.

Chiral High-Performance Liquid Chromatography (HPLC)

For analytical and preparative scale separations, chiral HPLC is a powerful technique. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[8] Cinchona alkaloid-based and macrocyclic glycopeptide-based selectors are effective CSPs for separating the stereoisomers of amino acids and their derivatives.[8]

Comparative Properties of Stereoisomers

| Property | (2S,3S) - cis | (2R,3R) - cis | (2S,3R) - trans | (2R,3S) - trans |

| Molecular Formula | C₇H₁₃NO₂[1] | C₇H₁₃NO₂ | C₇H₁₃NO₂[5] | C₇H₁₃NO₂[9] |

| Molecular Weight | 143.18 g/mol [1] | 143.18 g/mol | 143.18 g/mol | 143.18 g/mol |

| Stereochemistry | S, S | R, R | S, R | R, S |

| Relative Stability | Generally less stable | Generally less stable | Generally more stable | Generally more stable |

| Biological Activity | Varies significantly from other isomers.[1] Can serve as a building block for peptides or exhibit cytotoxicity against cancer cells.[1] | Enantiomer of (2S,3S), expected to have different or no activity at specific chiral targets. | Varies significantly from cis isomers. Used as a constrained, non-proteinogenic amino acid analogue.[5] | Enantiomer of (2S,3R), expected to have different or no activity at specific chiral targets. |

| Spectroscopic Data | Unique ¹H and ¹³C NMR spectra compared to trans isomers due to different spatial arrangements and coupling constants. | Identical spectra to (2S,3S) in achiral solvents. | Unique ¹H and ¹³C NMR spectra compared to cis isomers. | Identical spectra to (2S,3R) in achiral solvents. |

Note: The relative stability of cis vs. trans isomers in substituted piperidines is influenced by the preference of substituents to occupy equatorial positions to minimize steric strain.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments. These are synthesized from established procedures and should be adapted and optimized for specific laboratory conditions.

Protocol: Synthesis of a cis/trans Mixture by Hydrogenation

Objective: To synthesize a mixture of cis- and trans-2-Methylpiperidine-3-carboxylic acid methyl esters via catalytic hydrogenation of methyl 2-methylnicotinate.

Materials:

-

Methyl 2-methylnicotinate

-

Platinum(IV) oxide (PtO₂, Adam's catalyst)

-

Glacial Acetic Acid (AcOH)

-

Methanol (MeOH)

-

Ammonium hydroxide (aq)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite

Procedure:

-

Catalyst Pre-activation (if needed) & Reaction Setup: In a high-pressure reaction vessel or a round-bottom flask suitable for hydrogenation, add methyl 2-methylnicotinate (1.0 eq.) and glacial acetic acid (approx. 10 mL per gram of substrate).[3]

-

Carefully add PtO₂ catalyst (5-10 mol%).

-

Seal the vessel, then purge with an inert gas (e.g., Argon) before evacuating and backfilling with hydrogen gas (H₂). Repeat this cycle three times.

-

Hydrogenation: Stir the reaction mixture vigorously under a balloon of H₂ (or at a specified H₂ pressure, e.g., 50 psi) at room temperature for 24-48 hours.[3] Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, carefully vent the H₂ and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.[3]

-

Concentrate the filtrate under reduced pressure to remove the solvents.

-

Extraction: Dissolve the crude residue in dichloromethane (DCM) and add aqueous ammonium hydroxide to neutralize the acetic acid and deprotonate the piperidine nitrogen.[3]

-

Separate the layers and extract the aqueous layer multiple times with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, a mixture of cis- and trans-2-methylpiperidine-3-carboxylate methyl esters.[3] The diastereomeric ratio can be determined by ¹H NMR spectroscopy.

Protocol: Chiral Resolution via Diastereomeric Salt Formation

Objective: To resolve a racemic mixture of a this compound isomer using a chiral resolving agent.

Materials:

-

Racemic this compound (protected on the nitrogen, e.g., N-Boc, if necessary)

-

Di-benzoyl-L-tartaric acid (1.0 eq.)

-

Suitable solvent (e.g., ethanol, ethyl acetate)

-

1 M Sodium Hydroxide (NaOH)

-

1 M Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

-

Salt Formation: Dissolve the racemic piperidine derivative (1.0 eq.) in a minimal amount of a suitable solvent (e.g., 2B-ethanol) with heating.[6]

-

In a separate flask, dissolve the chiral resolving agent, di-benzoyl-L-tartaric acid (0.5 to 1.0 eq.), in the same solvent, also with gentle heating.[6]

-

Add the resolving agent solution to the solution of the racemic mixture. The total solvent volume should be sufficient to keep all components dissolved at an elevated temperature (e.g., 60-70 °C).[6]

-

Crystallization: Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt may be beneficial.[6]

-

Stir the mixture at room temperature for several hours or overnight to allow for complete precipitation of the less soluble diastereomeric salt.

-

Isolation of Salt: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold solvent. The mother liquor contains the other diastereomer.

-

Purity Check: Determine the diastereomeric excess (de) of the crystalline salt using chiral HPLC or by converting a small sample back to the free acid and analyzing its enantiomeric excess (ee). Recrystallization may be necessary to improve purity.[6]

-

Liberation of the Free Acid: Suspend the purified diastereomeric salt in a biphasic system of DCM (or EtOAc) and water.

-

Add 1 M NaOH to basify the aqueous layer, which will deprotonate the tartaric acid.

-

Add 1 M HCl carefully to adjust the pH of the aqueous layer to the isoelectric point of the amino acid, causing it to be neutral.

-

Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched this compound.

Conclusion

The stereoisomers of this compound represent a fascinating case study in the importance of stereochemistry in drug design and development. The ability to synthesize and separate the individual cis and trans diastereomers, as well as their respective enantiomers, is paramount for elucidating their specific biological roles and advancing them as potential therapeutic agents or valuable synthetic building blocks. The methodologies outlined in this guide, from stereoselective synthesis to chiral resolution, provide a foundational framework for researchers in the field to produce and characterize these complex molecules with high stereochemical purity.

References

-

NIST. (n.d.). 2-Methylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (2002). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.

-

PubChem. (n.d.). (2S,3R)-3-methylpiperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

-

ResearchGate. (n.d.). SAR of 2-methylpiperidine: effects of ring stereochemistry. Retrieved from [Link]

-

PubChem. (n.d.). (2S,3S)-2-methyl-6-oxo-piperidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

- Google Patents. (2004). US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives.

-

PubChem. (n.d.). cis-5-Methylpiperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2016). US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine.

-

National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Retrieved from [Link]

-

NIST. (n.d.). 2-Methylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. Retrieved from [Link]

Sources

- 1. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 7. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. jwpharmlab.com [jwpharmlab.com]

A Guide to the Structural Elucidation of 2-Methylpiperidine-3-carboxylic Acid via Nuclear Magnetic Resonance (NMR) Spectroscopy

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceutical agents.[1] Consequently, the precise and unambiguous structural characterization of its derivatives is paramount for drug discovery and development. This technical guide provides an in-depth methodology for the structural elucidation of 2-Methylpiperidine-3-carboxylic acid, a substituted piperidine derivative, utilizing a suite of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) techniques. This document serves as a practical guide for researchers and scientists, detailing not only the experimental protocols but also the underlying scientific rationale for each step, ensuring a self-validating and robust analytical workflow.

Introduction: The Analytical Challenge

This compound presents a fascinating analytical challenge due to its stereoisomerism and the conformational flexibility of the piperidine ring. The molecule possesses two chiral centers at the C2 and C3 positions, leading to the potential for multiple diastereomers. Furthermore, the piperidine ring exists in a dynamic equilibrium of chair conformations. NMR spectroscopy is an exceptionally powerful tool for navigating this complexity, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.[2][3]

This guide will systematically deconstruct the molecule's structure by interpreting the data from a logical sequence of NMR experiments. We will begin with foundational 1D techniques to identify the basic spin systems and carbon skeleton, followed by 2D correlation experiments to piece together the complete molecular puzzle.

Predicted Spectroscopic Data

Prior to analysis, predicting the NMR spectra provides a crucial reference point. The following tables summarize the anticipated chemical shifts for this compound. These predictions are derived from established chemical shift ranges for similar functional groups and piperidine derivatives.[4][5][6] The exact shifts will vary based on solvent, pH, and the specific stereoisomer present.

Structure and Numbering:

Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-2 | ~2.8 - 3.2 | Multiplet (m) | Deshielded by both N and COOH group. |

| H-3 | ~2.5 - 2.9 | Multiplet (m) | Deshielded by COOH group. |

| H-4 | ~1.5 - 1.9 | Multiplet (m) | Diastereotopic protons. |

| H-5 | ~1.4 - 1.8 | Multiplet (m) | Diastereotopic protons. |

| H-6 | ~2.9 - 3.4 (eq), ~2.5 - 2.9 (ax) | Multiplet (m) | Protons adjacent to Nitrogen. |

| -CH₃ (H-8) | ~1.1 - 1.4 | Doublet (d) | Coupled to H-2. |

| -NH | Variable, broad | Singlet (s, broad) | Exchangeable proton. |

| -COOH | > 10.0 | Singlet (s, broad) | Exchangeable acidic proton.[7] |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Notes |

| C-2 | ~55 - 65 | Positive (CH) | Carbon bearing methyl and adjacent to N. |

| C-3 | ~40 - 50 | Positive (CH) | Carbon bearing the carboxyl group. |

| C-4 | ~25 - 35 | Negative (CH₂) | Aliphatic methylene. |

| C-5 | ~20 - 30 | Negative (CH₂) | Aliphatic methylene. |

| C-6 | ~45 - 55 | Negative (CH₂) | Methylene adjacent to Nitrogen. |

| -CH₃ (C-8) | ~15 - 25 | Positive (CH₃) | Methyl group. |

| -COOH (C-7) | ~170 - 185 | No Signal | Quaternary carboxyl carbon.[8] |

Experimental Design & Workflow

A robust structural elucidation relies on a systematic and logical progression of experiments. The workflow outlined below ensures that data from each step informs the next, creating a self-validating analytical cascade.

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR-based structural elucidation.

Protocol 1: Sample Preparation

-

Solvent Selection: Due to the presence of both a carboxylic acid and an amine, the molecule is a zwitterion at neutral pH and is highly polar. Deuterated water (D₂O) or Methanol-d₄ (CD₃OD) are suitable solvents.[9] D₂O is often preferred as it will exchange with the labile -NH and -COOH protons, simplifying the spectrum by removing their signals.

-

Concentration: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Reference: Add a small amount of an appropriate internal reference standard. For D₂O, use 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP). For CD₃OD or other organic solvents, tetramethylsilane (TMS) is standard.[10] The reference is set to 0.00 ppm.

-

Homogenization: Gently vortex the tube to ensure a homogeneous solution.

Spectral Interpretation: A Step-by-Step Analysis

¹H NMR: Identifying the Proton Framework

The ¹H NMR spectrum provides the initial overview of the proton environments.

-

Chemical Shift Analysis: The protons on C2 and C6 will be deshielded (shifted downfield) due to the inductive effect of the adjacent nitrogen atom. Similarly, protons on C2 and C3 are influenced by the electron-withdrawing carboxylic acid group. The methyl group (C8) protons will appear most upfield as a doublet, due to coupling with the single proton on C2.

-

Multiplicity (Splitting Patterns): The n+1 rule is key. The methyl signal at C8 should be a doublet (split by one H on C2). The H2 signal will be a multiplet, coupled to the H3 proton and the three methyl protons. The signals for H3, H4, H5, and H6 will likely be complex multiplets due to coupling with their neighbors and potential complexities from the ring's chair conformation (axial vs. equatorial protons often have different chemical shifts and coupling constants).

-

Integration: The relative area under each peak corresponds to the number of protons it represents. We expect to see integrals corresponding to 1H (H2, H3), 2H (H4, H5, H6), 3H (CH₃), and, if not exchanged with D₂O, 1H each for NH and COOH.

¹³C and DEPT NMR: Assembling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Chemical Shift Analysis: The most downfield signal will be the carboxyl carbon (C7) at ~170-185 ppm.[6] The carbons attached to the nitrogen (C2 and C6) will appear in the 45-65 ppm range. The remaining aliphatic carbons (C3, C4, C5) and the methyl carbon (C8) will be found further upfield (<50 ppm).[5]

-

DEPT-135 Experiment: This is a critical experiment for distinguishing carbon types.[2]

-

Positive Signals: CH and CH₃ groups.

-

Negative Signals: CH₂ groups.

-

No Signal: Quaternary carbons (like C7, the carboxyl carbon). This allows for the unambiguous assignment of the methyl, methine, and methylene carbons in the molecule.

-

2D NMR: Connecting the Pieces

COSY (Correlation Spectroscopy) is used to identify which protons are spin-coupled to each other, typically through two or three bonds.[11] The spectrum plots the ¹H spectrum on both the x and y axes. The diagonal contains the 1D spectrum, while the off-diagonal "cross-peaks" reveal the couplings.

-

Expected Correlations:

-

A cross-peak will connect the -CH₃ (H8) signal with the H2 signal.

-

A cross-peak will connect the H2 signal with the H3 signal.

-

A cross-peak will connect the H3 signal with the H4 protons.

-

Sequential correlations will be observed from H4 to H5 , and from H5 to H6 . This allows us to "walk" around the piperidine ring, confirming the sequence of proton environments.

-

Caption: Expected ³J(H,H) correlations in a COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence) definitively correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JHC coupling).[12][13] The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other.

-

Execution and Interpretation: Each cross-peak in the HSQC spectrum provides an unambiguous C-H bond correlation. For example, the proton signal assigned as H2 from the ¹H and COSY spectra will show a cross-peak with the carbon signal assigned as C2 in the ¹³C and DEPT spectra. This experiment solidifies the assignments made in the 1D experiments. By combining the DEPT information (knowing a carbon is a CH, CH₂, or CH₃) with the HSQC correlation, we can confirm the identity of each C-H group.

Caption: Logic flow for assigning a C-H group using HSQC and DEPT.

Data Consolidation and Final Elucidation

By integrating the information from all experiments, a final, validated assignment of all proton and carbon signals can be made.

Table 3: Consolidated NMR Assignments for this compound

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | ¹H Multiplicity | COSY Correlations | HSQC Correlation |

| 2 | Assigned | Assigned | m | H3, H8 | C2 |

| 3 | Assigned | Assigned | m | H2, H4 | C3 |

| 4 | Assigned | Assigned | m | H3, H5 | C4 |

| 5 | Assigned | Assigned | m | H4, H6 | C5 |

| 6 | Assigned | Assigned | m | H5 | C6 |

| 7 (-COOH) | Assigned | Assigned | s | - | - |

| 8 (-CH₃) | Assigned | Assigned | d | H2 | C8 |

Assigned values to be filled in from experimental data.

The combination of 1D and 2D NMR techniques provides a powerful and definitive pathway for the structural elucidation of this compound. The ¹H and ¹³C spectra provide the fundamental framework, DEPT distinguishes the carbon types, COSY establishes the proton connectivity around the ring, and HSQC links the proton and carbon data, leading to an unambiguous and cross-validated structural assignment. This systematic approach exemplifies the central role of modern NMR spectroscopy in chemical and pharmaceutical research.

References

- BenchChem. (2025). Structural Elucidation of N-(4-chlorophenyl)piperidin-4-amine using NMR Spectroscopy.

- Elsevier. (1991).

-

Pentsak, E. O., et al. (2015). Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. [Link]

-

Pentsak, E. O., et al. (2015). (PDF) Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. ResearchGate. [Link]

-

Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data, ACS Division of Organic Chemistry. [Link]

-

Gable, K. 13C NMR Chemical Shift. Oregon State University. [Link]

- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

-

Argyropoulos, D., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]

-

UW-Madison. 13-C NMR Chemical Shift Table. [Link]

-

Chemistry LibreTexts. (2022). 5.1: COSY Spectra. [Link]

-

OChem Tutorials. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chem.washington.edu [chem.washington.edu]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Characterization of 2-Methylpiperidine-3-carboxylic Acid

This guide provides an in-depth analysis of the expected spectroscopic data for 2-Methylpiperidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and peptide synthesis.[1] As a chiral building block, its precise structural confirmation is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the interpretation of its Infrared (IR) and Mass Spectrometry (MS) data, grounded in fundamental principles and established methodologies.

Core Molecular Structure and Properties

This compound is a derivative of piperidine, featuring a methyl group at the second position and a carboxylic acid at the third. The presence of two stereocenters (at C2 and C3) means it can exist as four possible stereoisomers. The specific stereochemistry is critical to its biological function and chemical applications.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 143.18 g/mol | [1][4] |

| Monoisotopic Mass | 143.094628657 Da | [4] |

| General Structure | A saturated six-membered heterocycle containing nitrogen, substituted with a methyl and a carboxylic acid group. | |

| Key Functional Groups | Secondary Amine (-NH-), Carboxylic Acid (-COOH), Methyl (-CH₃), Methylene (-CH₂-) | |

| CAS Numbers | Varies by stereoisomer and salt form (e.g., 110287-65-5 for (2S,3S)[1], 1220040-26-5 for hydrochloride salt[5]) |

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. For this compound, the spectrum is expected to be dominated by features arising from the carboxylic acid and the secondary amine, with significant influence from hydrogen bonding.

Guiding Principles and Expected Absorptions

The molecule's zwitterionic potential (internal salt formation between the acidic carboxyl group and the basic amine) and intermolecular hydrogen bonding will cause significant broadening of the N-H and O-H stretching bands. The spectrum will be a composite of absorptions from its core functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the 3300-2400 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer or zwitterion.[6]

-

N-H Stretch (Secondary Amine): A moderate, broad peak is anticipated between 3550-3060 cm⁻¹, which may be superimposed on the broader O-H stretch.[6]

-

C-H Stretch (Alkyl): Strong, sharp peaks are expected in the 3000-2850 cm⁻¹ range, corresponding to the stretching vibrations of the methyl and methylene groups on the piperidine ring.[6]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band is predicted between 1730-1700 cm⁻¹.[6][7] If the molecule exists significantly in its zwitterionic form, this peak may shift to a lower frequency (~1610-1550 cm⁻¹) corresponding to the carboxylate anion (COO⁻) asymmetric stretch.

-

N-H Bend: A medium intensity band around 1640-1550 cm⁻¹ is characteristic of N-H bending. This may overlap with the carboxylate stretch.[6]

-

C-O Stretch & O-H Bend: Strong bands in the 1300-1000 cm⁻¹ region arise from C-O stretching and O-H bending vibrations.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This protocol ensures reproducible, high-quality data for a solid sample without the need for pellet preparation.

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum of the clean ATR crystal (e.g., diamond or germanium) is collected.

-

Sample Application: Place a small amount (1-2 mg) of dry, solid this compound onto the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument's software.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and verify its cleanliness by collecting a new background scan.

Summary of Expected IR Data

| Frequency Range (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |

| 3300 - 2400 | O-H Stretch (H-bonded) | Carboxylic Acid | Strong, Very Broad |

| 3550 - 3060 | N-H Stretch | Secondary Amine | Medium, Broad |

| 3000 - 2850 | C-H Stretch | Alkyl (CH, CH₂, CH₃) | Strong, Sharp |

| 1730 - 1700 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| ~1610 - 1550 | COO⁻ Asymmetric Stretch | Carboxylate (Zwitterion) | Strong |

| 1640 - 1550 | N-H Bend | Secondary Amine | Medium |

| 1300 - 1000 | C-O Stretch / O-H Bend | Carboxylic Acid | Strong |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and structural fragmentation of a molecule. For a non-volatile, polar molecule like this compound, electrospray ionization (ESI) is the method of choice.

Ionization and Predicted Fragmentation Pathways

In positive-ion ESI-MS, the molecule is expected to readily protonate at the basic nitrogen atom of the piperidine ring, yielding a prominent protonated molecular ion [M+H]⁺ at an m/z of 144.10.[8] Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing structural insights. The fragmentation of cyclic structures can be complex, often requiring at least two bond cleavages to release a neutral fragment.[9]

Key predicted fragmentation events include:

-

Loss of Water ([M+H-H₂O]⁺): A common initial loss from the carboxylic acid group, resulting in an ion at m/z 126.09.[8]

-

Loss of Formic Acid ([M+H-HCOOH]⁺): Decarboxylation combined with the loss of a hydrogen atom, leading to an ion at m/z 98. This represents the loss of the entire carboxylic acid moiety.

-

Ring Opening and Cleavage: Following protonation, the piperidine ring can undergo cleavage. A characteristic fragmentation for piperidine derivatives involves alpha-cleavage adjacent to the nitrogen, which can lead to various smaller fragment ions.[10][11]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution from high aqueous to high organic mobile phase to elute the compound.

-

Ionization: Direct the column effluent into an ESI source operating in positive ion mode.

-

Full Scan MS: Acquire full scan mass spectra over a range of m/z 50-300 to identify the [M+H]⁺ precursor ion.

-

Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 144.1) in the first mass analyzer (e.g., a quadrupole) and fragmenting it in a collision cell. Scan the second mass analyzer to detect the resulting fragment ions.

Summary of Expected Mass Spectrometry Data

| m/z (Positive Mode) | Proposed Ion | Fragmentation Event |

| 144.10 | [M+H]⁺ | Protonated Molecular Ion |

| 126.09 | [M+H-H₂O]⁺ | Loss of Water |

| 98.10 | [M+H-HCOOH]⁺ | Loss of Formic Acid |

| Various | Ring Fragments | Alpha-cleavage and other ring fragmentations |

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary expected fragmentation steps for protonated this compound.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Integrated Spectroscopic Workflow

Neither IR nor MS alone provides absolute structural proof. An integrated approach is essential for unambiguous characterization. The following workflow represents a robust strategy for structure confirmation.

Caption: Integrated workflow for spectroscopic structure confirmation.

Conclusion

The spectroscopic characterization of this compound relies on the predictable behavior of its constituent functional groups. Infrared spectroscopy is expected to confirm the presence of carboxylic acid, secondary amine, and alkyl moieties, with significant peak broadening due to hydrogen bonding. Mass spectrometry, particularly using ESI-MS/MS, should verify the molecular weight via the protonated molecule at m/z 144.10 and reveal characteristic fragmentation patterns, including the neutral losses of water and formic acid. Together, these techniques provide a robust and definitive method for the structural elucidation and quality assessment of this important chemical building block.

References

-

G. Talbo and M. Mann, "Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry," Journal of Mass Spectrometry, 1999. Available: [Link]

-

Y. C. Liu, et al., "ESI-MS study on the fragmentation of protonated cyclic-dipeptides," ResearchGate, 2011. Available: [Link]

-

L. F. Ng, et al., "The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides," PMC - NIH, 2012. Available: [Link]

-

T. Kiyota, et al., "Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS," MDPI, 2022. Available: [Link]

-

Royal Society of Chemistry, "CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides," RSC Publishing. Available: [Link]

-

PubChem, "(2S,3R)-3-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 1512624," PubChem. Available: [Link]

-

D. W. Scott, et al., "Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties," CDC Stacks. Available: [Link]

-

Chemsrc, "CAS#:2256058-84-9 | (2S)-2-Methylpiperidine-3-Carboxylic Acid," Chemsrc. Available: [Link]

-

Sci-Hub, "188. Infrared spectra and hydrogen bonding in pyridine derivatives," Journal of the Chemical Society, 1962. Available: [Link]

-

NIST, "Piperidine - the NIST WebBook," National Institute of Standards and Technology. Available: [Link]

-

NIST, "2-Methylpiperidine - the NIST WebBook," National Institute of Standards and Technology. Available: [Link]

-

NIST, "Piperidine - Infrared Spectrum," National Institute of Standards and Technology. Available: [Link]

-

Chemistry LibreTexts, "21.10: Spectroscopy of Carboxylic Acid Derivatives," Chemistry LibreTexts. Available: [Link]

-

Chemsrc, "2-METHYLPIPERIDINE-2-CARBOXYLIC ACID | CAS#:72518-41-3," Chemsrc. Available: [Link]

-

PubChemLite, "this compound hydrochloride (C7H13NO2)," PubChemLite. Available: [Link]

-

Northern Illinois University, "Typical IR Absorption Frequencies For Common Functional Groups," NIU Department of Chemistry and Biochemistry. Available: [Link]

-

NIST, "1-Methylpiperidine-3-carboxylic acid ethyl ester - the NIST WebBook," National Institute of Standards and Technology. Available: [Link]

-

RACO, "Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives," RACO. Available: [Link]

-

Chemistry LibreTexts, "12.11: Spectroscopy of Carboxylic Acid Derivatives," Chemistry LibreTexts. Available: [Link]

-

Chemistry LibreTexts, "8.10: Spectroscopy of Carboxylic Acid Derivatives," Chemistry LibreTexts. Available: [Link]

-

K. M. Marnela, et al., "Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters," PubMed, 1988. Available: [Link]

-

J. H. Z. Lee, et al., "Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling," ResearchGate, 2007. Available: [Link]

Sources

- 1. (2S,3S)-2-methylpiperidine-3-carboxylic acid (110287-65-5) for sale [vulcanchem.com]

- 2. jwpharmlab.com [jwpharmlab.com]

- 3. chemscene.com [chemscene.com]

- 4. (2S,3R)-3-methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 1512624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-piperidine-3-carboxylic acid hydrochloride | 1220040-26-5 [sigmaaldrich.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. PubChemLite - this compound hydrochloride (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 9. books.rsc.org [books.rsc.org]

- 10. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

physical and chemical properties of 2-Methylpiperidine-3-carboxylic acid

An In-Depth Technical Guide to 2-Methylpiperidine-3-carboxylic Acid: Properties, Reactivity, and Applications

Introduction

This compound is a substituted piperidine derivative that serves as a crucial chiral building block in modern medicinal chemistry and drug discovery. Its rigid heterocyclic scaffold, combined with the presence of two stereogenic centers and versatile functional groups—a secondary amine and a carboxylic acid—makes it an attractive starting point for the synthesis of complex molecular architectures. The specific three-dimensional arrangement of its substituents is critical, as different stereoisomers can exhibit markedly different biological activities and interactions with therapeutic targets.[1]